molecular formula C33H48O4 B1585130 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane CAS No. 89929-65-7

3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane

Cat. No.: B1585130
CAS No.: 89929-65-7
M. Wt: 508.7 g/mol
InChI Key: XFCRUFLAYQTRRX-UHFFFAOYSA-N
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Description

“3,3,3’,3’-Tetramethyl-5,5’,6,6’-tetrapropoxy-1,1’-spirobiindane” is a chemical compound with the empirical formula C21H24O4 . It is also known as 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol .


Molecular Structure Analysis

The molecular structure of “3,3,3’,3’-Tetramethyl-5,5’,6,6’-tetrapropoxy-1,1’-spirobiindane” is complex. It is a spirobiindane, meaning it has two indane groups connected at one carbon atom . The molecule has a tetramethyl and tetrapropoxy substitution, which likely affects its chemical properties .


Physical and Chemical Properties Analysis

The compound “3,3,3’,3’-Tetramethyl-5,5’,6,6’-tetrapropoxy-1,1’-spirobiindane” has a molecular weight of 340.41 . Its melting point is greater than 300 °C .

Scientific Research Applications

Polymer Synthesis and Material Science

  • Multicyclic Polyethers Production : This compound is fundamental in creating multicyclic polyethers, showing promise in dissolving various metal benzoates in organic solvents, which could be crucial for developing new materials with specific ionic transport capabilities (Kricheldorf, Lomadze, & Schwarz, 2007).
  • Gas Transport Properties : It has been utilized in synthesizing polyimides with intrinsic microporosity, aiming at membrane-based gas separation. These novel polymers exhibit high thermal stability and good solubility, potentially enhancing CO2/CH4 selectivity in gas separation processes (Ma, Swaidan, Belmabkhout, Zhu, Litwiller, Jouiad, Pinnau, & Han, 2012).
  • Ladder Polymers Creation : Research has shown the compound's efficacy in forming cyclic ladder oligomers and polymers with potential applications in creating highly stable and durable polymeric materials (Kricheldorf, Fritsch, Vakhtangishvili, & Schwarz, 2005).
  • Enhanced Solar Cells : A spiro-linked molecule derivative was found to act as a secondary absorber in solid-state excitonic solar cells, indicating its utility in improving the spectral response and efficiency of photovoltaic devices (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).
  • Pervaporation Membrane Improvement : The functionalization of graphene oxide with spirobisindane structure has been explored for enhancing the performance of nanocomposite polyimide membranes in alcohol dehydration, suggesting its contribution to advancing pervaporation technology (Lee, Zhan, Ang, Yeh, Tsai, & Jeng, 2021).

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing personal protective equipment .

Properties

IUPAC Name

1,1,1',1'-tetramethyl-5,5',6,6'-tetrapropoxy-3,3'-spirobi[2H-indene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O4/c1-9-13-34-27-17-23-25(19-29(27)36-15-11-3)33(21-31(23,5)6)22-32(7,8)24-18-28(35-14-10-2)30(20-26(24)33)37-16-12-4/h17-20H,9-16,21-22H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCRUFLAYQTRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2C(=C1)C(CC23CC(C4=CC(=C(C=C34)OCCC)OCCC)(C)C)(C)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348342
Record name 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-65-7
Record name 1,1'-Spirobi[1H-indene], 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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